4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride
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Overview
Description
4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride is a chemical compound with the molecular formula C7H4BrCl2NO. It is known for its unique structure, which includes both bromine and chlorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidoyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oximes or reduction to form amines.
Hydrolysis: The hydroxybenzenecarboximidoyl chloride group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Products include substituted benzene derivatives.
Oxidation: Products include oximes and nitroso compounds.
Reduction: Products include amines and hydroxylamines.
Scientific Research Applications
4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-hydroxybenzenecarboximidoyl chloride
- 4-bromo-N-hydroxybenzenecarboximidoyl chloride
- 4-bromo-2-methylbenzenesulfonyl chloride
- 4-bromo-2,5-difluorobenzenesulfonyl chloride
Uniqueness
4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This dual halogenation enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H4BrCl2NO |
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Molecular Weight |
268.92 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H |
InChI Key |
IQSBDKCHFBYDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=NO)Cl |
Origin of Product |
United States |
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